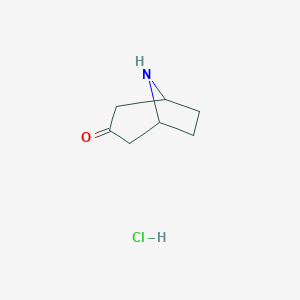

Nortropinone Hydrochloride

Vue d'ensemble

Description

8-Azabicyclo[3.2.1]octan-3-one Hydrochloride is a bicyclic nitrogen-containing compound that serves as a key intermediate in the synthesis of various tropane alkaloids. These alkaloids are known for their significant biological activities, making this compound highly valuable in pharmaceutical research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 8-Azabicyclo[3.2.1]octan-3-one Hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material containing all the required stereochemical information . Another approach involves desymmetrization processes starting from achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound often rely on large-scale chemical synthesis techniques. These methods are designed to ensure high yield and purity, making the compound suitable for pharmaceutical applications .

Analyse Des Réactions Chimiques

Types of Reactions

8-Azabicyclo[3.2.1]octan-3-one Hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Applications De Recherche Scientifique

Medicinal Chemistry

Nortropinone hydrochloride is primarily recognized for its role in the synthesis of various pharmaceutical compounds. Its structural properties make it a valuable intermediate in the development of:

- Analgesics : Nortropinone is utilized in synthesizing compounds that exhibit pain-relieving properties.

- Antidepressants : The compound serves as a precursor for several antidepressant drugs due to its ability to interact with neurotransmitter systems.

- Stimulants : Research indicates potential applications in the formulation of stimulant medications.

Analytical Chemistry

In analytical chemistry, this compound is employed as a reference standard for various analytical techniques:

- Chromatography : It is used in high-performance liquid chromatography (HPLC) to validate methods for detecting related substances and impurities in drug formulations.

- Mass Spectrometry : Nortropinone serves as a calibration standard in mass spectrometric analyses, aiding in the identification and quantification of similar compounds.

Biochemistry

This compound's biochemical applications are significant, particularly in:

- Enzyme Inhibition Studies : The compound is investigated for its ability to inhibit specific enzymes, contributing to research on metabolic pathways and potential therapeutic targets.

- Neuropharmacology : Studies have explored its effects on neurotransmitter release and receptor activity, providing insights into its potential use in treating neurological disorders.

Case Studies and Research Findings

Numerous studies highlight the applications of this compound:

| Study Title | Focus | Findings |

|---|---|---|

| "Synthesis and Biological Evaluation of Nortropinone Derivatives" | Medicinal Chemistry | Identified novel derivatives with enhanced analgesic activity. |

| "Analytical Method Development for Nortropinone" | Analytical Chemistry | Developed a robust HPLC method for quantifying nortropinone in pharmaceutical preparations. |

| "Nortropinone as an Enzyme Inhibitor" | Biochemistry | Demonstrated significant inhibition of enzyme activity related to neurotransmitter metabolism. |

Mécanisme D'action

The mechanism of action of 8-Azabicyclo[3.2.1]octan-3-one Hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to its observed effects. The exact molecular targets and pathways involved are still under investigation, but they are believed to include neurotransmitter receptors and enzymes .

Comparaison Avec Des Composés Similaires

Similar Compounds

8-Benzyl-8-azabicyclo[3.2.1]octan-3-one Hydrochloride: This compound has a similar bicyclic structure but with a benzyl group attached.

8-Oxa-3-azabicyclo[3.2.1]octane Hydrochloride: This compound contains an oxygen atom in the bicyclic structure.

2-Azabicyclo[3.2.1]octane: This compound has a similar bicyclic structure but with different substitution patterns.

Uniqueness

8-Azabicyclo[3.2.1]octan-3-one Hydrochloride is unique due to its specific bicyclic structure and the presence of a nitrogen atom, which imparts distinct chemical and biological properties. Its ability to serve as a key intermediate in the synthesis of various biologically active tropane alkaloids further highlights its importance .

Activité Biologique

Nortropinone hydrochloride, a derivative of tropinone, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's pharmacological properties, synthesis, and its implications in various therapeutic areas.

Overview of this compound

- Chemical Name : this compound

- CAS Number : 25602-68-0

- Molecular Formula : CHClN\O

- Structure : Nortropinone is characterized by a bicyclic structure that includes a ketone functional group.

Biological Activity

This compound exhibits several biological activities, primarily due to its interaction with various neurotransmitter receptors. The following sections summarize key findings from recent studies regarding its pharmacological effects.

Interaction with Receptors

- Dopamine Receptors : Nortropinone derivatives have been evaluated for their binding affinity to dopamine receptors. Research indicates that modifications to the tropinone core can enhance selectivity and potency against specific receptor subtypes, particularly D2 receptors .

- Serotonin Receptors : Studies have identified nortropinone analogs as potential modulators of the 5-HT2A serotonin receptor. These compounds demonstrate promising activity, suggesting their utility in treating mood disorders .

- Nicotinic Acetylcholine Receptors (nAChRs) : Nortropinone derivatives have shown selective antagonistic activity against α4β2 and α3β4 nAChRs, which are implicated in cognitive processes and addiction .

Inhibition of Mycobacterium tuberculosis

A fragment-based approach has revealed that certain nortropinone derivatives inhibit the transcriptional regulator EthR2 in Mycobacterium tuberculosis. This finding highlights their potential as anti-tuberculosis agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by structural modifications. A series of studies have systematically explored the SAR by altering the tropinone core and substituents:

| Compound | Modification | pIC50 | ΔTm (°C) |

|---|---|---|---|

| 1 | Reference | 5.0 | 0.0 |

| 21 | Unsubstituted phenyl | 5.0 | 0.1 |

| 22 | 3-Chloro substitution | 6.0 | 1.0 |

| 23 | 2-Chloro substitution | 5.7 | 0.2 |

This table illustrates how specific substitutions can enhance or diminish biological activity, underscoring the importance of precise chemical modifications in drug design .

Case Study 1: Antidepressant Activity

A study evaluated a series of nortropinone derivatives for their antidepressant-like effects in animal models. The results indicated that certain compounds exhibited significant reductions in despair behavior, suggesting a mechanism linked to serotonin modulation .

Case Study 2: Anti-Tuberculosis Activity

In another investigation, nortropinone derivatives were tested against Mycobacterium tuberculosis strains. The most potent compounds demonstrated IC50 values in the low micromolar range, indicating substantial antibacterial activity and potential for further development as anti-tubercular agents .

Safety and Toxicity

According to safety data sheets, this compound is classified as hazardous, with known irritative properties affecting skin and respiratory systems . Care should be taken when handling this compound to mitigate exposure risks.

Propriétés

IUPAC Name |

8-azabicyclo[3.2.1]octan-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO.ClH/c9-7-3-5-1-2-6(4-7)8-5;/h5-6,8H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZQWQFWRSDNBPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(=O)CC1N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10948469 | |

| Record name | 8-Azabicyclo[3.2.1]octan-3-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10948469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25602-68-0 | |

| Record name | 8-Azabicyclo[3.2.1]octan-3-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10948469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S,5R)-8-Azabicyclo[3.2.1]octan-3-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.